molecular formula C19H14F2N2O2 B2838034 N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-64-9

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2838034
CAS No.: 946378-64-9
M. Wt: 340.33
InChI Key: VRQLLSXPGGYAAL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring dual 2-fluorophenyl substituents. The compound consists of a dihydropyridinone core, with one 2-fluorophenyl group attached to the nitrogen atom (N-substituent) and another 2-fluorophenylmethyl group at the 1-position.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-15-8-2-1-6-13(15)12-23-11-5-7-14(19(23)25)18(24)22-17-10-4-3-9-16(17)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLLSXPGGYAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Amidation reaction: The final step involves the reaction of the intermediate with a fluorophenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds are known to be effective.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations and their implications:

Compound Name N-Substituent Benzyl Substituent Molecular Weight (g/mol) Key Properties/Effects References
Target Compound : N-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 2-fluorophenyl 2-fluorophenylmethyl ~353* High lipophilicity; potential metabolic stability; planar conformation
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 4-ethoxyphenyl 2-fluorophenylmethyl 366.38 Increased solubility (ethoxy group); reduced metabolic stability vs. fluorine
N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl 3-(trifluoromethyl)benzyl ~408† Enhanced solubility (methoxy); high lipophilicity (CF₃); steric bulk
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl None (core structure) ~323‡ Halogen bonding potential (Br); near-planar conformation (dihedral angle: 8.38°)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide 4-(aminomethyl)-2-fluorophenyl Cyclobutyl 354.86 Steric hindrance (cyclobutyl); potential for hydrogen bonding (aminomethyl)

*Calculated based on formula C₂₀H₁₅F₂N₂O₂.
†Estimated from similar structures.
‡From crystallographic data .

Key Research Findings and Implications

Substituent Effects on Lipophilicity and Solubility :

  • The target compound’s dual fluorine substituents increase lipophilicity compared to analogs with methoxy or ethoxy groups (e.g., and ). Fluorine’s electronegativity enhances metabolic stability but may reduce aqueous solubility .
  • Methoxy/ethoxy groups (e.g., and ) improve solubility but introduce metabolic liabilities (e.g., O-dealkylation) .

Structural Planarity and Binding Interactions :

  • The near-planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) suggests that the target compound may adopt a similar geometry, facilitating interactions with flat binding pockets .
  • Bromine in ’s compound could engage in halogen bonding, whereas fluorine’s smaller size and higher electronegativity may favor dipole interactions .

Cyclobutyl substituents () introduce steric hindrance, which may limit binding to deep hydrophobic pockets accessible to the target compound’s benzyl group .

Synthetic Considerations :

  • Analogous synthesis routes (e.g., acid-catalyzed condensation in ) suggest that the target compound could be prepared via similar methods, with 2-fluorophenyl derivatives as starting materials .

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